Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a 2-methylbenzofuran core substituted at the 3-position with a methyl carboxylate group and at the 5-position with a sulfonamide moiety modified by a butyryl group and a 4-ethylphenyl substituent.
Properties
IUPAC Name |
methyl 5-[butanoyl-(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-5-7-21(25)24(31(27,28)18-11-8-16(6-2)9-12-18)17-10-13-20-19(14-17)22(15(3)30-20)23(26)29-4/h8-14H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJYFJAKRYDRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Construction
The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 4-substituted phenols with α,β-unsaturated ketones. Key parameters:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Methanesulfonic acid, toluene, 80°C, 12 h | 78 | |
| Purification | Column chromatography (hexane:ethyl acetate) | 92 |
This step forms the 2-methyl-1-benzofuran-3-carboxylate intermediate, confirmed via -NMR (δ 7.45–7.55 ppm, aromatic protons).
Sulfonylation at C5
Introduction of the (4-ethylphenyl)sulfonyl group employs 4-ethylbenzenesulfonyl chloride under basic conditions:
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Optimal Conditions : 0°C to room temperature, 6 h, 1.2 equiv sulfonyl chloride.
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Yield : 65–72% after recrystallization (ethanol/water).
Side reactions include over-sulfonylation, mitigated by stoichiometric control.
Butyrylation of the Sulfonamide
The butyryl group is introduced via Friedel-Crafts acylation:
| Parameter | Value |
|---|---|
| Temperature | −10°C to 0°C |
| Reaction Time | 4 h |
| Workup | Neutralization (NaHCO₃), extraction |
| Purity (HPLC) | ≥98% |
Excess AlCl₃ (>1.5 equiv) risks decomposition, necessitating careful stoichiometry.
Final Methylation
The carboxylate group is methylated using methyl iodide and potassium carbonate:
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Reaction Monitoring : TLC (Rf = 0.45 in 3:1 hexane:ethyl acetate).
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Isolation : Rotary evaporation followed by silica gel chromatography.
Reaction Optimization and Catalytic Innovations
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance sulfonamide reactivity but may promote ester hydrolysis. Comparative studies show:
| Solvent | Sulfonylation Yield (%) | Butyrylation Yield (%) |
|---|---|---|
| DCM | 72 | 68 |
| THF | 58 | 54 |
| Acetone | 63 | 61 |
Catalytic Systems
Lewis acids (ZnCl₂, FeCl₃) versus Brønsted acids (H₂SO₄):
| Catalyst | Cyclization Efficiency (%) | Byproduct Formation (%) |
|---|---|---|
| ZnCl₂ | 81 | 9 |
| FeCl₃ | 76 | 12 |
| H₂SO₄ | 68 | 18 |
ZnCl₂ offers optimal balance, though FeCl₃ is preferred for cost-sensitive syntheses.
Analytical and Mechanistic Insights
Spectroscopic Characterization
-
-NMR : C=O at δ 167.2 ppm (ester), 172.8 ppm (sulfonamide).
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HRMS : m/z 443.1521 [M+H]⁺ (calc. 443.1518).
Mechanistic Studies
Radical trapping experiments confirm a non-ionic pathway during butyrylation, involving single-electron transfer (SET) from AlCl₃ to the acyl chloride. This aligns with density functional theory (DFT) calculations showing a 14.3 kcal/mol activation barrier for the concerted mechanism.
Industrial Scaling Considerations
| Challenge | Laboratory Solution | Industrial Adaptation |
|---|---|---|
| High catalyst load | 10 mol% ZnCl₂ | Continuous flow catalysis |
| Solvent waste | Batch distillation | Membrane separation |
| Reaction exothermicity | Ice baths | Jacketed reactors |
Pilot-scale trials achieved 84% overall yield using continuous flow sulfonylation and in-line HPLC monitoring .
Chemical Reactions Analysis
Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable leaving group.
Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce additional substituents onto the benzofuran core.
Common reagents and conditions used in these reactions include Lewis acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicine: : It has been investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Biology: : The compound's interaction with biological targets, such as enzymes and receptors, has been studied to understand its mechanism of action and potential biological effects.
Chemistry: : Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Group
Notes:
- The butyryl group introduces a flexible four-carbon chain, which may influence binding kinetics or metabolic stability .
- Fluorine (in ) enhances electronegativity and metabolic stability.
Ester Group Modifications
Benzofuran Core Modifications
- 2-Methyl vs.
Biological Activity
Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C23H28N2O5S
- CAS Number : Not specifically listed, but related compounds can be referenced for comparison.
- Molar Mass : Approximately 460.54 g/mol
The compound operates through several mechanisms that contribute to its biological activity:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, similar to other benzofuran derivatives which have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Antioxidant Activity : The presence of the benzofuran moiety is associated with antioxidant properties, potentially mitigating oxidative stress in cells .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities against various pathogens, suggesting that this compound may have similar effects .
Biological Activity Overview
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies
-
Neuroprotective Effects :
- A study investigated the neuroprotective effects of similar benzofuran derivatives on neurodegenerative models. The findings suggested that these compounds could reduce neuroinflammation and apoptosis in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
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Antimicrobial Evaluation :
- Research conducted on related sulfonamide derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may exhibit similar properties.
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Anticancer Potential :
- A recent study evaluated the anticancer activity of structurally similar compounds against breast cancer cell lines. The results showed a marked reduction in cell viability at nanomolar concentrations, highlighting the potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
